(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide
Description
“(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide” is a synthetic small molecule characterized by a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1 and 2. The Z-configuration of the propenamide moiety and the presence of a cyano group at position 2 distinguish it from related heterocyclic compounds. While its exact biological targets remain unelucidated in the provided evidence, the compound’s stereoelectronic properties (e.g., cyano group’s electron-withdrawing effects) likely enhance electrophilicity, enabling interactions with nucleophilic residues in proteins .
Crystallographic data for this compound, if available, may be refined using programs like SHELXL, which is widely employed for small-molecule structural determination due to its robustness and precision .
Properties
IUPAC Name |
(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-9(2)18-15(21)12(7-16)5-11-6-13-10(3)19-20(4)14(13)17-8-11/h5-6,8-9H,1-4H3,(H,18,21)/b12-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOXLKLUCRYAKY-XGICHPGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C=C(C#N)C(=O)NC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=C1C=C(C=N2)/C=C(/C#N)\C(=O)NC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-b]pyridine core. One common approach is the reaction of pyrazolo[3,4-b]pyridinediazonium chloride with active methylene-containing reagents, such as cyanoacetic acid arylidenehydrazide derivatives. The resulting intermediate undergoes further reactions, including cyclization and functional group modifications, to yield the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product in its pure form.
Chemical Reactions Analysis
Cyclization Reactions
The enamide moiety enables copper-catalyzed oxidative cyclization to form heterocycles. For example:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidative cyclization | Cu(II) catalyst, RT, aerobic | 2,5-Disubstituted oxazole derivatives | ~70–85% |
In the presence of Cu(II), the enamide undergoes vinylic C–H functionalization, forming oxazole rings fused to the pyrazolo-pyridine core. The Z-configuration may influence regioselectivity during cyclization .
Oxy-Sulfonylation
The α,β-unsaturated enamide reacts with sulfinate salts via Fe(III)-mediated oxy-sulfonylation:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Fe(NO₃)₃·9H₂O, RSO₂Na | Methanol, RT, 2–3 h | β-Amidosulfone derivatives | 75–80% |
This reaction proceeds via radical intermediates, with the sulfinate adding to the β-position of the enamide. Steric effects from the isopropyl group may moderate reactivity .
Nucleophilic Additions
The electron-deficient double bond acts as a Michael acceptor. Catalysts like TMSNTf₂ enhance 1,4-addition regioselectivity:
| Nucleophile | Catalyst | Product | Notes | Source |
|---|---|---|---|---|
| Difluorinated carbanion | TMSNTf₂ | 2,2-Difluoro-1,5-diketones | Bulky catalysts favor 1,4-pathway | |
| Silyl enol ethers | Tf₂NH | α,β-Dioxyaldehydes | Stereoselective aldol products |
Hydrolysis of the Cyano Group
The nitrile group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Notes | Source |
|---|---|---|---|
| H₂SO₄ (aq), reflux | Carboxylic acid derivative | May require extended reaction times | |
| NaOH, H₂O₂ | Amide derivative | Mild conditions preserve stereochemistry |
Catalytic Hydrogenation
The enamide’s double bond is reduced under hydrogenation:
| Catalyst | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | Ethanol, RT | Saturated N-isopropylamide | Z-configuration retained |
Cross-Coupling at the Pyrazolo-Pyridine Core
The pyrazolo[3,4-b]pyridine ring undergoes functionalization at unsubstituted positions:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂ | Aryl-substituted derivatives | ~60–75% |
Key Mechanistic Insights
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide may exhibit various biological activities, including:
- Antitumor Activity : Some studies suggest that pyrazolo-pyridine derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .
- Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation through modulation of cytokine production and leukocyte migration in animal models .
- Antimicrobial Effects : The presence of cyano and pyrazole groups has been associated with antimicrobial activity against various pathogens, making this compound a candidate for further exploration in infectious disease treatment .
Case Study 1: Antitumor Activity
In a study examining a series of pyrazolo-pyridine derivatives, it was found that one derivative exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation. This suggests that this compound could be further investigated as a potential anticancer agent .
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory potential of related compounds demonstrated that they significantly reduced levels of pro-inflammatory cytokines in vitro and in vivo. The compound was tested in models of induced paw edema and showed comparable efficacy to established anti-inflammatory drugs like dexamethasone .
Mechanism of Action
The mechanism by which (Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to modulation of biological processes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Implications
Key Observations:
Core Heterocycle Differences: The target compound’s pyrazolo[3,4-b]pyridine core differs from the pyrazolo[3,4-d]pyrimidine in Compounds 2 and 3. This alters ring electronics, with pyrimidine-containing analogs (e.g., Compound 2) offering additional hydrogen-bonding sites.
Substituent Effects: The cyano group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-donating amino/hydrazine groups in Compounds 2 and 3. This difference may render the target compound more reactive toward nucleophiles (e.g., cysteine thiols in enzymes). The propan-2-ylprop-2-enamide moiety’s Z-configuration likely imposes steric constraints, affecting target selectivity compared to the more flexible hydrazine derivatives (Compound 3) .
Synthetic Flexibility :
- Compounds 6–11 demonstrate the role of isomerization in accessing diverse scaffolds. Similarly, the target compound’s Z/E isomerism could influence its stability and activity, though this remains unexplored in the provided evidence.
Biological Activity
(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 283.33 g/mol. The structure includes a cyano group and a pyrazolo-pyridine moiety, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 283.33 g/mol |
| CAS Number | 1241698-11-2 |
Preliminary studies suggest that this compound may interact with specific biological targets such as enzymes or receptors involved in various cellular pathways. Compounds with similar structures have shown inhibitory activity against enzymes linked to inflammatory processes and other disease mechanisms.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Anti-inflammatory Activity : Similar compounds have been shown to modulate inflammatory responses by reducing the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures .
- Cytotoxicity : In vitro assays could determine the cytotoxic effects on various cell lines, providing insights into its safety profile and therapeutic window.
- Enzyme Inhibition : The compound's potential to inhibit enzymes associated with disease processes suggests its role as a lead compound for drug development targeting inflammatory diseases.
Case Studies and Research Findings
A review of related literature reveals several studies that provide insights into the biological activity of compounds structurally related to this compound:
- Study on Anti-inflammatory Effects : A study demonstrated that similar pyrazolo-pyridine derivatives significantly reduced edema in animal models when administered at various doses . The reduction in leukocyte migration was notable, indicating a strong anti-inflammatory effect.
- Cytokine Modulation : In macrophage cultures treated with related compounds, significant reductions in nitrite production and cytokine levels were observed, suggesting that these compounds can effectively modulate immune responses .
Q & A
Basic Research Questions
Q. What are effective synthetic routes for (Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide?
- Methodological Answer : The compound's cyano and enamide moieties suggest a multi-step synthesis involving Knoevenagel condensation or nucleophilic substitution. For example, cyanoacetamide derivatives can be synthesized via ethanol-mediated reactions with piperidine catalysis at 0–5°C for 2 hours, as demonstrated for structurally similar compounds . Pyrazolo-pyridine core formation may involve cyclization of hydrazine derivatives with β-ketonitriles, optimized under inert conditions to prevent oxidation .
Q. How can the stereochemistry (Z/E isomerism) of the prop-2-enamide group be confirmed?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical for distinguishing Z/E isomers. For example, irradiation of the cyano group in the Z-isomer would show spatial proximity to the pyrazolo-pyridine ring protons. X-ray crystallography is definitive, as seen in pyrazolo[3,4-b]pyran derivatives, where crystal structures confirmed substituent orientation .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm cyano (C≡N stretch ~2200 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) groups.
- ¹H/¹³C NMR : Assign pyrazolo-pyridine protons (e.g., methyl groups at δ 2.5–3.5 ppm) and enamide geometry via coupling constants (J = 10–12 Hz for trans-configuration).
- HRMS : Validate molecular formula (e.g., [M+H]+ ion) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance Z-isomer selectivity?
- Methodological Answer : Steric and electronic factors influence Z/E ratios. Base selection (e.g., DBU vs. K₂CO₃) and solvent polarity (DMF vs. THF) can stabilize transition states favoring the Z-isomer. For pyridinamine derivatives, Appel salt reactions showed sensitivity to base and temperature, with DBU improving yields at 0°C . Kinetic vs. thermodynamic control should be assessed via time-resolved NMR .
Q. What strategies mitigate degradation during storage or biological assays?
- Methodological Answer : Stability studies under varying pH, temperature, and light exposure are essential. Lyophilization in amber vials with desiccants (e.g., silica gel) prevents hydrolysis of the enamide group. For pyrazolo-pyrimidine analogs, degradation pathways were minimized by storing at -20°C under argon .
Q. How can metal coordination properties of the pyrazolo-pyridine core be exploited?
- Methodological Answer : The pyrazolo-pyridine nitrogen atoms can act as ligands for transition metals (e.g., Co(II), Cu(II)). Synthesis of metal complexes follows refluxing in ethanol with stoichiometric metal salts, followed by characterization via UV-Vis (d-d transitions) and magnetic susceptibility measurements. Similar methods were used for nicotinohydrazide complexes .
Q. What computational methods predict bioactivity or binding affinity?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with biological targets (e.g., kinases). QSAR studies using Hammett constants for substituents on the pyrazolo-pyridine ring can correlate electronic effects with activity, as applied to pyrano[2,3-c]pyrazoles .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported synthetic yields for similar compounds?
- Analysis : Variations in yields (e.g., 40–80%) may stem from impurities in starting materials or unoptimized workup. Reproducibility requires strict control of anhydrous conditions and exclusion of oxygen, critical for pyrazolo-pyridine synthesis . Gradient HPLC with UV detection (λ = 254 nm) identifies byproducts, enabling protocol refinement .
Methodological Tables
Table 1 : Optimization of Z-Isomer Selectivity
| Base | Solvent | Temp (°C) | Z:E Ratio | Yield (%) | Reference |
|---|---|---|---|---|---|
| DBU | DMF | 0 | 8:1 | 75 | |
| K₂CO₃ | THF | 25 | 3:1 | 60 |
Table 2 : Stability Under Storage Conditions
| Condition | Degradation (%) | Time (Days) | Reference |
|---|---|---|---|
| -20°C, Argon | <5 | 30 | |
| 25°C, Ambient Light | 40 | 7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
